4-(dichloromethyl)benzaldehyde
Overview
Description
4-(Dichloromethyl)benzaldehyde is an organic compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 g/mol. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a dichloromethyl group at the para position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Dichloromethyl)benzaldehyde can be synthesized through various methods. One common method involves the formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and titanium tetrachloride . This process is highly regioselective and efficient for producing aromatic aldehydes.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the hydrolysis of benzal chloride in the presence of an excess of aqueous hydrochloric acid at elevated temperatures . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Dichloromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 4-(dichloromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-(Dichloromethyl)benzaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into potential pharmaceutical applications, particularly in drug design.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(dichloromethyl)benzaldehyde involves its reactivity as an electrophile. The aldehyde group can undergo nucleophilic addition reactions, while the dichloromethyl group can participate in substitution reactions. These properties make it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
4-(Chloromethyl)benzaldehyde: Similar structure but with one chlorine atom instead of two.
Benzaldehyde: The parent compound without any chlorine substitution.
Uniqueness: 4-(Dichloromethyl)benzaldehyde is unique due to the presence of two chlorine atoms, which significantly alters its reactivity and chemical behavior compared to its analogs. This makes it particularly useful in specific synthetic applications where enhanced electrophilicity is required.
Properties
IUPAC Name |
4-(dichloromethyl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFGCTFGHULLPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305728 | |
Record name | 4-(Dichloromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77072-05-0 | |
Record name | 4-(Dichloromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77072-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dichloromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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